![molecular formula C11H21NO2 B3103213 Tert-butyl 2-ethylpyrrolidine-1-carboxylate CAS No. 1433995-57-3](/img/structure/B3103213.png)
Tert-butyl 2-ethylpyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 2-ethylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO2 . It is a derivative of pyrrolidine, a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of this compound involves a reaction with copper (I) iodide in diethyl ether and dichloromethane at 0 - 20℃ . The reaction mixture is then treated with a saturated ammonium chloride aqueous solution, and the organic layer is dried with anhydrous sodium sulfate . The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography .Molecular Structure Analysis
The molecular weight of this compound is 199.29 . The InChI code for this compound is 1S/C11H21NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high gastrointestinal absorption and is BBB permeant . Its Log Po/w (iLOGP) is 3.06, indicating its lipophilicity . The water solubility of this compound is 0.75 mg/ml .Scientific Research Applications
Chiral Auxiliary and Building Block in Peptide Synthesis
Tert-butyl 2-ethylpyrrolidine-1-carboxylate serves as a critical component in synthetic chemistry, particularly as a chiral auxiliary and building block in the synthesis of peptides. A study highlighted the preparation and application of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic) from L-alanine. This compound was utilized as an auxiliary and a chiral Aib building block in dipeptide synthesis, demonstrating its versatility in the preparation of enantiomerically pure compounds with excellent selectivities (Studer, Hintermann, & Seebach, 1995).
Synthons for Medicinal Chemistry
Another significant application of related pyrrolidine derivatives is in medicinal chemistry, where they serve as attractive synthons for the synthesis of dipeptidyl peptidase IV inhibitors. A method was developed for the high-yield synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides by double fluorination, showcasing the compound's utility in creating intermediates for various medicinal applications (Singh & Umemoto, 2011).
Economical Synthesis from L-Aspartic Acid
Research also focuses on the economical synthesis of pyrrolidine derivatives for pharmaceutical use. A process starting from L-aspartic acid to synthesize optically active tert-butyl 3-aminopyrrolidine-1-carboxylate highlights a cost-effective and industrially feasible method. This synthesis route is characterized by mild reaction conditions and easy work-up, proving its value for large-scale production (Han et al., 2018).
Antimicrobial Activity of Pyrrolidine Derivatives
Pyrrolidine derivatives have been developed with notable antimicrobial activities. Microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives revealed compounds with significant antimicrobial properties. This method achieved highly encouraging yields, demonstrating the potential of pyrrolidine derivatives in antibacterial applications (Sreekanth & Jha, 2020).
Dendritic Macromolecules Synthesis
Tert-butyl esters, including those derived from pyrrolidine structures, have been used in the synthesis of water-soluble dendritic macromolecules with a stiff, hydrocarbon interior. This research highlights the transformation of tert-butyl esters to carboxylic acids to enhance solubility and enable the characterization of dendrimers, illustrating the compound's utility in advanced material science (Pesak, Moore, & Wheat, 1997).
Safety and Hazards
Tert-butyl 2-ethylpyrrolidine-1-carboxylate is classified as a warning signal word . The hazard statements for this compound include H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . The precautionary statement is P280, which advises wearing protective gloves and clothing, and eye and face protection .
Mechanism of Action
Pharmacokinetics
The pharmacokinetic properties of Tert-butyl 2-ethylpyrrolidine-1-carboxylate include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound has a lipophilicity (Log Po/w) of 3.06 (iLOGP), 2.56 (XLOGP3), 2.42 (WLOGP), 2.01 (MLOGP), and 1.61 (SILICOS-IT), with a consensus Log Po/w of 2.33 . These properties may impact the compound’s bioavailability.
properties
IUPAC Name |
tert-butyl 2-ethylpyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPIUFHZDRAHKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN1C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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